molecular formula C11H11IN2O B1441412 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole CAS No. 905751-58-8

4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Katalognummer B1441412
CAS-Nummer: 905751-58-8
Molekulargewicht: 314.12 g/mol
InChI-Schlüssel: ZXNZREKRXQRZNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-iodo-1-(4-methoxybenzyl)-1H-pyrazole” is a complex organic compound. It contains an iodine atom attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a methoxybenzyl group attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through halogenation, a common method for introducing iodine into organic compounds . The methoxybenzyl group could potentially be introduced through a substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atom and the methoxybenzyl group. Iodine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an iodine atom could potentially make the compound heavier and more polar .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

  • 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole derivatives have been synthesized with potential antitumor activity. Certain indole derivatives containing pyrazoles have shown promise in in-vitro tumor cell-growth inhibition, hinting at their potential in cancer treatment research (Farghaly, 2010).

Structural and Chemical Properties

  • The compound exhibits structural versatility, demonstrated by its ability to undergo metalation at different positions. This property could be exploited for creating regioselective derivatives, which might have unique physical or chemical properties (Ondi & Schlosser, 2006).
  • Regioselective functionalization of pyrazole 1-oxides has been explored, providing pathways to synthesize derivatives with potential pharmacological applications. This functionalization is indicative of the compound's capacity for chemical modification, important for drug design (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Antimicrobial Applications

  • Certain derivatives of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole have been synthesized and tested for their antimicrobial properties. Some derivatives showed potent activities against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Raju et al., 2010).

Pharmaceutical Chemistry

  • The compound's derivatives have been studied as phosphodiesterase type 4 inhibitors. This suggests potential applications in treating conditions like inflammation, as these enzymes are involved in the regulation of inflammatory and immune responses (Raboisson et al., 2003).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry .

Eigenschaften

IUPAC Name

4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNZREKRXQRZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

CAS RN

905751-58-8
Record name 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to Scheme 6 Step 1: A suspension of 4-iodo-1H-pyrazole (26.3 mmol, 5.11 g), 1-(chloromethyl)-4-methoxybenzene (29.0 mmol, 3.95 mL) and K2CO3 (39.5 mmol, 5.46 g) in acetonitrile (150 mL) was heated at 60° C. overnight. The reaction mixture was cooled to room temperature and was filtered. The filtrate was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using DCM as eluent to afford 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole (23.2 mmol, 7.3 g, 88%) as a yellow solid.
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Name
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-iodo-1H-pyrazole (1.50 g, 7.73 mmol) in dry DMF (15 mL) at 0° C. was added sodium hydride (9.28 mmol, 60% dispersion in mineral oil) and the reaction mixture was allowed to warm to room temperature. After the evolution of hydrogen had ceased, 4-methoxy-benzyl chloride (1.06 mL, 7.80 mmol) was added and the reaction was stirred for 2 h and then quenched with water (50 mL) and extracted with diethyl ether (100 mL). The organic layer was washed with water (3×30 mL) and brine, dried over magnesium sulphate and the solvent removed under vacuum. The crude residue was washed with small portions of hexane and dried in vacuo, providing the product as a white solid (2.26 g, 93% yield). 1H-NMR (CDCl3) δ 7.51 (s, 1H), 7.34 (s, 1H), 7.17 (d, J=8.5 Hz, 2H), 6.87 (d, J=8.5 Hz, 2H), 5.21 (s, 2H), 3.78 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
9.28 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

4-Iodo-1H-pyrazole (2.0 g, 10.3 mmol), 4-methoxy-benzyl bromide (3.0 mL, 20.6 mmol), and cesium carbonate (5.0 g, 15.5 mmol) were combined in DMF (20 mL) and stirred at room temperature for 30 minutes. The mixture was subjected to standard aqueous workup, and the crude residue was purified on silica gel (0-20% EtOAc in hexanes) to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Reactant of Route 4
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Citations

For This Compound
1
Citations
O Levente - 2005 - … POLYTECHNIQUE FÉDÉRALE DE …
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.